molecular formula C15H21N3O4 B1378788 Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1461707-32-3

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate

Cat. No. B1378788
M. Wt: 307.34 g/mol
InChI Key: OYKVDHNZFSJFAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1461707-32-3 . It has a molecular weight of 307.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate is a powder that is stored at room temperature . The compound has a molecular weight of 307.34 .

Scientific Research Applications

Enantioselective Synthesis of Chiral Pyrrolidines

A notable application of tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate derivatives is in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) demonstrated a highly efficient synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved over 95% yield and 94-99% enantiomeric excess (ee) for the production of chiral pyrrolidine derivatives, highlighting its practicality for asymmetric synthesis in organic chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Supramolecular Chemistry

In the realm of supramolecular chemistry, Samipillai et al. (2016) explored the diverse supramolecular arrangements of oxopyrrolidine analogues, influenced by weak intermolecular interactions. These studies provide insight into how such compounds, despite lacking strong hydrogen bond donor and acceptor systems, can form intricate supramolecular assemblies through weak interactions like CH⋯O and CH⋯π (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Synthesis and Crystal Structure Analysis

Naveen et al. (2007) detailed the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. Their work contributes to the understanding of the molecular and crystal structure of such compounds, providing a foundation for future studies on the physical and chemical properties of similar molecules (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

Stability Studies of Nitroxides

Taratayko et al. (2022) reported on pyrrolidine nitroxides, emphasizing the stability of these compounds to reduction, which is crucial for their potential applications in biomedicine and materials science. The study showcased the synthesis of 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, highlighting their resistance to bioreduction and their potential as stable molecular probes (Taratayko, Glazachev, Eltsov, Chernyak, & Kirilyuk, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H303, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-(2-nitroanilino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVDHNZFSJFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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